molecular formula C8H5Cl2F2NO3S B2718511 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid CAS No. 2024642-74-6

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid

Cat. No.: B2718511
CAS No.: 2024642-74-6
M. Wt: 304.09
InChI Key: PZQDXUWKNKURHA-UHFFFAOYSA-N
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Description

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid (CAS 2024642-74-6) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. This specialty compound features a dichlorothiophene scaffold linked via an amide bond to a 2,2-difluoropropanoic acid group, creating a unique molecular architecture for developing pharmacologically active agents. The structural elements, including the electron-deficient heteroaromatic system and the difluorinated acid moiety, make it particularly valuable for creating protease inhibitors, enzyme targets, and other biologically active molecules where these features can modulate electronic properties, metabolic stability, and binding affinity. With molecular formula C8H5Cl2F2NO3S and molecular weight of 304.10 g/mol , this compound is offered in ≥95% purity suitable for advanced research applications. The compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access comprehensive characterization data including InChI (InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(5(10)17-4)6(14)13-2-8(11,12)7(15)16/h1H,2H2,(H,13,14)(H,15,16)) and SMILES (ClC1=C(C=C(S1)Cl)C(NCC(C(=O)O)(F)F)=O) to support their investigative work. Available in quantities from 50mg to 10g .

Properties

IUPAC Name

3-[(2,5-dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO3S/c9-4-1-3(5(10)17-4)6(14)13-2-8(11,12)7(15)16/h1H,2H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQDXUWKNKURHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)NCC(C(=O)O)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.

    Amide Bond Formation: Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield brominated or nitrated derivatives, while nucleophilic substitution can produce various substituted thiophenes.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The thiophene ring and difluoropropanoic acid moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Key Properties
3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid C₈H₅Cl₂F₂NO₃S Not available 324.15 2,5-Cl₂-thiophene; 2,2-F₂-propanoic High acidity, moderate aqueous solubility
3-(3,5-Difluorophenyl)propionic acid C₉H₈F₂O₂ 1958125-88-6 186.16 3,5-F₂-phenyl Lipophilic, lower acidity (pKa ~4.8)
3-(2-Trifluoromethylphenyl)propionic acid C₁₀H₉F₃O₂ 94022-99-8 218.17 2-CF₃-phenyl Strong electron-withdrawing effect
  • Thiophene vs. Benzene Rings : The target compound’s thiophene ring (aromatic sulfur heterocycle) exhibits greater electrophilicity than benzene derivatives, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Fluorination Patterns: Difluorination at the propanoic acid’s β-position increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues (e.g., 3-(3,5-difluorophenyl)propionic acid, pKa ~4.8) .

Chlorinated Thiophene Derivatives

  • Agrochemical Analogues : Compounds like etaconazole (CAS 60207-93-4) and propiconazole (CAS 60207-90-1) feature dichlorophenyl groups but lack fluorinated backbones. These are triazole fungicides, highlighting that chlorine substitution on aromatic rings is critical for antifungal activity .
  • Positional Effects : The 2,5-dichloro substitution on thiophene in the target compound may confer distinct steric and electronic properties compared to 2,4-dichlorophenyl groups in pesticides like cyclanilide .

Amino Acid Derivatives

  • (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 266360-61-6): This compound shares a difluorinated aromatic system but replaces the thiophene-carbonylamino group with a primary amine.
  • Hydrochloride Salts : The hydrochloride form of the target compound (CAS 1991-87-3) shows improved solubility in polar solvents compared to the free acid, a common trait in pharmaceutical salts .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 2,5-dichlorothiophene and 2,2-difluoro groups synergistically lower the pKa of the propanoic acid, enhancing its ability to act as a hydrogen-bond donor. This property is advantageous in enzyme inhibition (e.g., proteases) .

Biological Activity

3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8Cl2F2N2O2S. The compound features a thiophene ring substituted with dichlorine and a difluoropropanoic acid moiety. Its structural complexity suggests multiple points of interaction with biological systems.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, the presence of the thiophene moiety can enhance binding affinity to target enzymes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene exhibit significant antimicrobial properties. For example, compounds containing the dichlorothiophene structure have been tested against various bacterial strains, showing effective inhibition at low concentrations.

Anticancer Potential

Research has explored the anticancer properties of thiophene derivatives. A study indicated that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in this context requires further investigation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Study :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed in breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent.

Table 1: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMethod UsedMIC/IC50
AntimicrobialStaphylococcus aureusDisk diffusion10 µg/mL
AntimicrobialEscherichia coliDisk diffusion50 µg/mL
AnticancerMCF-7 (breast cancer)MTT assayIC50 = 25 µM

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